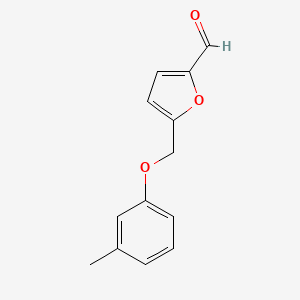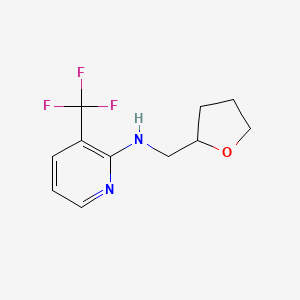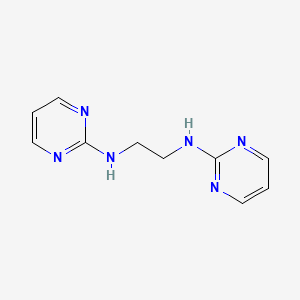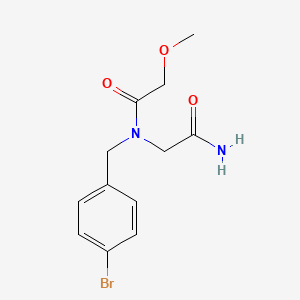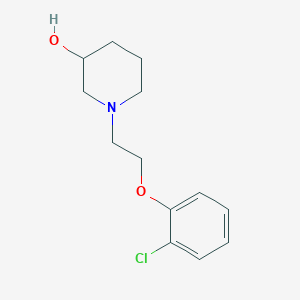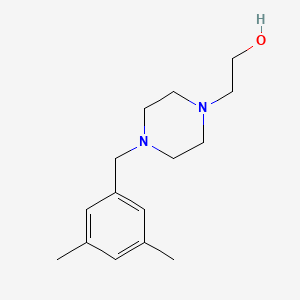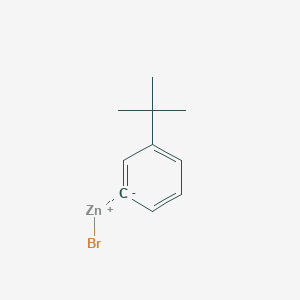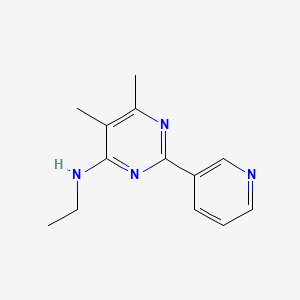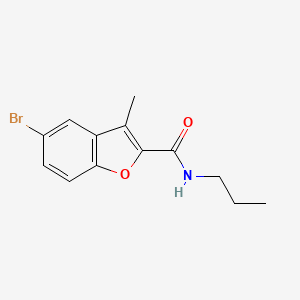![molecular formula C13H10N2OS2 B14899508 2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one is an organic compound that features a benzo[d]thiazole moiety linked to a pyrrole ring via a thioether bridge. Compounds containing benzo[d]thiazole and pyrrole structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the formation of the thioether linkage between the benzo[d]thiazole and pyrrole rings. One possible synthetic route could involve the reaction of 2-mercaptobenzothiazole with a suitable pyrrole derivative under conditions that promote thioether formation, such as the use of a base and a suitable solvent.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or at the thioether linkage.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A related compound with known applications in rubber vulcanization and as a corrosion inhibitor.
Pyrrole-2-carboxaldehyde: A pyrrole derivative used in various organic syntheses.
Benzothiazole: A core structure found in many biologically active compounds.
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one is unique due to its combined benzo[d]thiazole and pyrrole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H10N2OS2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C13H10N2OS2/c16-11(9-5-3-7-14-9)8-17-13-15-10-4-1-2-6-12(10)18-13/h1-7,14H,8H2 |
Clave InChI |
VXEXEGFAURHLBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


